DiAzKs

Catalog No.
S004994
CAS No.
1253643-88-7
M.F
C11H20N4O4
M. Wt
272.305
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DiAzKs

CAS Number

1253643-88-7

Product Name

DiAzKs

IUPAC Name

(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid

Molecular Formula

C11H20N4O4

Molecular Weight

272.305

InChI

InChI=1S/C11H20N4O4/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1

InChI Key

LUCMNTLJAFTFDU-QMMMGPOBSA-N

SMILES

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N

Synonyms

N6-[[2-(3-Methyl-3H-diazirin-3-yl)ethoxy]carbonyl]-L-lysine

Unnatural amino acid. Acts as a UV light-activated photo-crosslinking probe when incorporated into proteins by pyrrolysyl tRNA synthetase/tRNACUA pairs.
  • Origin: There is no clear information readily available regarding the origin or natural source of this compound. It is likely a synthetic molecule designed for a specific purpose in scientific research [].
  • Significance: Based on the presence of a diazirine group (N=N=CH), this compound might be a photoaffinity label []. Photoaffinity labels are molecules that bind to other molecules upon exposure to light. This property allows researchers to identify and isolate specific proteins or biomolecules within a complex mixture [].

Molecular Structure Analysis

  • Key features: The molecule contains several functional groups:
    • A central aliphatic chain with a carboxylic acid group (COOH) at one end, indicating its acidic nature [].
    • An amino group (NH2) at the second carbon, suggesting it can participate in hydrogen bonding and ionic interactions [].
    • An interesting moiety is the 2-(3-methyldiazirin-3-yl)ethoxycarbonylamino group linked to the sixth carbon. The diazirine group (N=N=CH) is a photoreactive group that can form covalent bonds with other molecules upon light irradiation []. The attached carbonyl group (C=O) and amino group contribute to the overall polarity of the molecule [].

Chemical Reactions Analysis

The key reaction of interest is likely its photoactivation. Upon exposure to light of a specific wavelength, the diazirine group undergoes a rearrangement, forming a reactive intermediate that can covalently bind to nearby molecules []. This property allows researchers to attach the compound to biomolecules of interest within a cell or tissue sample.


Physical And Chemical Properties Analysis

  • It is likely a polar molecule due to the presence of the carboxylic acid, amino group, and amide bond. This suggests it might be soluble in water and other polar solvents [].
  • The presence of the aliphatic chain indicates some degree of hydrophobicity, meaning it might have some solubility in organic solvents as well [].
  • The diazirine group is light-sensitive and might decompose upon prolonged exposure to light [].

As mentioned earlier, the compound likely functions as a photoaffinity label. In its inactive state, it can interact with target biomolecules through various non-covalent interactions like hydrogen bonding or ionic interactions between its functional groups and the target molecule []. Upon exposure to light, the diazirine group reacts, forming a covalent bond with the target molecule in close proximity. This covalent linkage tethers the compound to the biomolecule, allowing researchers to isolate and identify it [].

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Avoid exposure to light as much as possible to prevent unintended activation of the diazirine group.
  • Handle the compound in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal procedures.

Protein-protein interaction studies

MTHA can be attached to one protein (photolabeling) and then used to identify other proteins it interacts with in a cell or tissue lysate. When exposed to UV light, MTHA forms a covalent bond with any nearby proteins, allowing researchers to isolate and identify the interacting partners using techniques like mass spectrometry . This approach has been used to study various protein-protein interactions involved in cellular signaling, disease development, and drug discovery .

Protein-DNA interaction studies

MTHA can also be conjugated to DNA oligonucleotides (short DNA sequences) to create photoaffinity DNA probes. These probes can then be used to identify proteins that bind to specific DNA sequences in cells. This technique is valuable for studying transcription factors, which are proteins that regulate gene expression by binding to specific DNA sequences .

BenzophenonePhotoreactive ketoneCommonly used for UV crosslinking but less efficient than DiAzKsAzideClick chemistry reactantUsed for bioorthogonal reactions; less versatile than DiAzKsPhoto-LeucinePhoto-crosslinkerSimilar applications but less efficient than DiAzKs

DiAzKs's ability to enhance crosslinking efficiency while maintaining protein functionality makes it particularly unique among these compounds .

DiAzKs has demonstrated significant biological activity through its application in RNA-protein interactions. Its use as a photo-crosslinking agent allows for the selective labeling of RNA-binding proteins, enhancing the understanding of these interactions within cellular contexts. Research indicates that the insertion of DiAzKs into proteins does not disrupt their function or binding affinity but rather improves the efficiency of crosslinking reactions . This feature is particularly beneficial for studying low-abundance RNA-binding proteins and their interactions.

The synthesis of DiAzKs involves several steps that typically include:

  • Preparation of Diazirine: The diazirine moiety can be synthesized through various methods, often involving the reaction of hydrazines with carbonyl compounds.
  • Linkage to Amino Acid Backbone: DiAzKs is synthesized as an analogue of lysine, incorporating the diazirine group into the amino acid structure via a flexible linker.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for experimental use.

DiAzKs has several applications in biochemical research:

  • Photo-Crosslinking Studies: It is extensively used for studying protein-RNA interactions through enhanced crosslinking efficiency.
  • Protein Labeling: DiAzKs can be incorporated into proteins for site-specific labeling in various assays.
  • Cellular Studies: Its ability to function in living cells opens avenues for real-time studies of protein dynamics and interactions.

These applications highlight its versatility as a research tool in molecular biology and biochemistry.

Interaction studies utilizing DiAzKs focus on its ability to form stable covalent bonds with target biomolecules under controlled conditions. These studies have shown that:

  • The incorporation of DiAzKs into RNA-binding proteins significantly increases the yield of crosslinked products compared to conventional methods .
  • The positioning of DiAzKs within proteins can be optimized to enhance interaction specificity and efficiency.

Such studies are crucial for elucidating complex biological processes involving RNA-protein interactions.

Molecular Formula and Weight Analysis

DiAzKs, systematically known as N6-((2-(3-Methyl-3H-diazirin-3-yl)ethoxy)carbonyl)-L-lysine, represents a specialized amino acid derivative designed for photoaffinity labeling applications [1] [2]. The compound exists in two primary forms: the free base and the hydrochloride salt, each with distinct molecular characteristics that influence its handling and application properties.

The free base form of DiAzKs possesses the molecular formula C₁₁H₂₀N₄O₄ with a molecular weight of 272.30 grams per mole [1] [3]. This molecular composition reflects the integration of a lysine amino acid backbone with a photoreactive diazirine moiety through an ethoxy-carbonyl linker system. The Chemical Abstracts Service registry number for the free base is 1253643-88-7, providing a unique identifier for this specific molecular entity [2] [4].

The hydrochloride salt form, commonly employed in research applications due to enhanced stability and solubility characteristics, exhibits the molecular formula C₁₁H₂₁ClN₄O₄ with a corresponding molecular weight of 308.76 grams per mole [3] [5]. This salt form carries the Chemical Abstracts Service number 2421187-79-1 and is catalogued in the PubChem database under the identifier 146026280 [5]. The hydrochloride formation results from protonation of the primary amino group, creating a more water-soluble ionic species while maintaining the core structural integrity of the photoreactive functionality.

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₁H₂₀N₄O₄C₁₁H₂₁ClN₄O₄
Molecular Weight272.30 g/mol308.76 g/mol
CAS Number1253643-88-72421187-79-1
PubChem CID66825403146026280
Physical AppearanceWhite to yellow solidWhite to yellow solid
Purity (NMR)≥98.0%≥98.0%

Structural Components

Diazirine Photoreactive Group

The diazirine functionality constitutes the defining photoreactive element of DiAzKs, specifically featuring a 3-methyl-3H-diazirin-3-yl substituent [6] [7]. This three-membered heterocyclic ring system contains two nitrogen atoms in a double-bonded configuration, creating significant ring strain that renders the structure highly reactive upon photochemical activation [16] [18].

Upon exposure to ultraviolet light at wavelengths between 350-365 nanometers, the diazirine group undergoes photolysis through a well-characterized mechanism [18] [21]. The initial photochemical event involves nitrogen elimination, generating a highly reactive carbene intermediate that can insert into various chemical bonds including carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen bonds [18]. This reactivity pattern enables the formation of covalent crosslinks with proximate biomolecules, making DiAzKs particularly valuable for studying protein-protein interactions and binding site identification [7] [13].

The methyl substituent on the diazirine ring serves multiple functional purposes beyond simple structural modification [21]. This alkyl group enhances the photochemical stability of the diazirine moiety under ambient lighting conditions while maintaining efficient photoactivation under controlled ultraviolet irradiation [6]. Research indicates that alkyl diazirines, including the methyl-substituted variant in DiAzKs, demonstrate preferential reactivity with acidic amino acid residues through a pathway involving diazo intermediate formation [17] [21].

Lysine Backbone Structure

The lysine component of DiAzKs maintains the essential structural characteristics of the natural L-lysine amino acid, ensuring compatibility with biological systems and protein synthesis machinery [2] [13]. The lysine backbone consists of a central alpha-carbon bearing both an amino group and a carboxyl group, connected to a six-carbon aliphatic side chain terminating in a primary amino group [19].

In DiAzKs, the alpha-amino group remains unmodified, preserving the capability for incorporation into peptide chains through standard amide bond formation [13]. The alpha-carboxyl group similarly retains its natural reactivity, enabling esterification and amidation reactions necessary for peptide synthesis and protein labeling applications [7]. The stereochemical configuration at the alpha-carbon maintains the L-configuration characteristic of naturally occurring amino acids, ensuring compatibility with cellular translation machinery [41].

The lysine side chain in DiAzKs undergoes specific modification at the epsilon-amino group, where the photoreactive diazirine moiety is attached through a carbamate linkage [1] [2]. This modification strategy preserves the overall length and flexibility of the lysine side chain while introducing the desired photochemical functionality at a position that minimally interferes with protein structure and function [13].

Functional Groups and Their Reactivity

DiAzKs incorporates multiple functional groups that collectively determine its chemical behavior and biological utility [16]. The carbamate linkage connecting the lysine backbone to the diazirine-containing side chain represents a urethane functional group that exhibits remarkable stability under physiological conditions [2]. This stability ensures that the photoreactive functionality remains intact during protein synthesis and cellular manipulations prior to photoactivation [13].

The primary amino group at the alpha-position maintains its characteristic basicity and nucleophilicity, enabling standard peptide coupling reactions [19]. Under physiological pH conditions, this amino group exists predominantly in its protonated ammonium form, contributing to the overall charge distribution of the molecule [19]. The carboxylic acid group at the alpha-position exhibits typical carboxylic acid reactivity, including the ability to form amide bonds with other amino groups and ester linkages with alcohols [19].

The ethoxy linker segment provides conformational flexibility between the lysine backbone and the photoreactive diazirine group [1]. This spacer element consists of an ether linkage that remains chemically inert under most biological conditions, serving primarily as a molecular spacer that positions the photoreactive group at an optimal distance from the protein backbone [6]. The two-carbon ethylene bridge within this linker allows sufficient conformational freedom for the diazirine group to access nearby protein regions during photoactivation while maintaining a compact overall molecular structure [13].

Functional GroupChemical PropertiesReactivity ProfileBiological Significance
Diazirine RingPhotoreactive, strained 3-membered ringUV photolysis → carbene formationSite-specific cross-linking capability
Carbamate (Urethane)Stable amide-like bondHydrolytically stable under mild conditionsMimics natural lysine modifications
Primary Amino GroupBasic, nucleophilicPeptide bond formation, protonationProtein incorporation compatibility
Carboxylic AcidAcidic, electrophilic carbonEsterification, amidation reactionsEnables peptide synthesis
Ethoxy LinkerFlexible spacer, ether linkageStable under biological conditionsProvides conformational flexibility

Chemical Stability Parameters

The chemical stability of DiAzKs varies significantly depending on environmental conditions, with particular sensitivity to light exposure and pH variations [4] [12]. Under ambient laboratory conditions with protection from light, the compound demonstrates excellent stability for extended periods, making it suitable for routine handling and storage [4].

Temperature effects on DiAzKs stability follow predictable patterns observed with similar amino acid derivatives [12]. At room temperature in the absence of light, the compound remains chemically stable for weeks without detectable degradation [4]. Elevated temperatures, such as those encountered at 37°C during biological incubations, maintain compound integrity for several days, providing sufficient stability for most experimental applications [12]. However, prolonged exposure to temperatures above 60°C may result in gradual decomposition of the diazirine moiety [4].

pH stability represents a critical consideration for DiAzKs applications in biological systems [12]. Under acidic conditions between pH 1-3, the compound exhibits moderate stability, though prolonged exposure may lead to protonation-induced structural changes [12]. The carbamate linkage shows particular susceptibility to hydrolysis under strongly acidic conditions, potentially compromising the integrity of the photoreactive functionality [12]. Basic conditions present greater challenges, with pH values above 9 promoting hydrolytic cleavage of the carbamate bond and potential degradation of the diazirine ring system [12].

Photochemical stability constitutes both a functional requirement and a storage consideration for DiAzKs [4] [18]. The compound must remain stable under ambient lighting while retaining efficient photoactivation capability under controlled ultraviolet irradiation [18]. Extended exposure to broad-spectrum light sources can result in uncontrolled photolysis, leading to depletion of the active photoreactive species [20]. Therefore, storage under light-protected conditions at temperatures below 4°C represents the optimal preservation strategy [4].

ConditionStabilityNotes
Room Temperature (dark)Stable for weeksLight protection required
Elevated Temperature (37°C)Stable for daysShort-term experiments
Acidic Conditions (pH 1-3)Moderate stabilitypH-dependent degradation
Basic Conditions (pH 9-11)Reduced stabilityHydrolysis susceptible
UV Light ExposurePhotoreactive (degrades)Intended photolysis reaction
Long-term StorageStable at -20°C, protected from lightMonths to years under proper conditions

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for DiAzKs through characteristic signal patterns that validate the molecular architecture [4] [11]. Proton nuclear magnetic resonance spectroscopy reveals signals consistent with the expected molecular structure, including distinct resonances for the diazirine methyl group, ethoxy linker protons, and lysine backbone hydrogen atoms [4]. The spectral data demonstrates high purity levels exceeding 98% as determined by integration analysis of characteristic peaks [4].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information through characteristic carbon signals corresponding to each component of the DiAzKs structure [11]. The diazirine carbon typically appears as a distinct quaternary carbon signal, while the lysine backbone carbons exhibit the expected multiplicity patterns for this amino acid framework [11]. The carbamate carbon linkage produces a characteristic carbonyl signal that confirms the successful formation of the urethane bond connecting the lysine and diazirine components [11].

Ultraviolet-visible absorption spectroscopy reveals the characteristic diazirine absorption band in the 350-365 nanometer region, which serves as both a structural diagnostic and a functional assay for photoreactive capability [4] [20]. This absorption feature enables quantitative determination of DiAzKs concentration in solution and monitoring of photolysis reactions during crosslinking experiments [20]. The absorption maximum typically occurs around 355 nanometers, corresponding to the optimal wavelength for photoactivation [18] [20].

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [37]. The carbamate carbonyl stretch appears in the expected region around 1700 cm⁻¹, while nitrogen-hydrogen bending modes and carbon-hydrogen stretching vibrations confirm the presence of the lysine backbone and ethoxy linker components [37]. The diazirine ring system contributes characteristic vibrations that distinguish DiAzKs from other amino acid derivatives [37].

Mass spectrometry serves as the definitive method for molecular weight confirmation and purity assessment [4]. Both electrospray ionization and matrix-assisted laser desorption ionization techniques readily ionize DiAzKs, producing clear molecular ion signals that confirm the expected molecular weight [4]. Fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural confirmation through predictable bond cleavages at the carbamate linkage and within the lysine backbone [4].

TechniqueKey FeaturesApplication
¹H NMRConsistent with structureStructure confirmation
¹³C NMRCharacteristic carbon signalsCarbon framework analysis
UV-Vis AbsorptionDiazirine absorption ~350-365 nmPhotoreactivity monitoring
IR SpectroscopyC=O stretch, N-H bendsFunctional group identification
Mass SpectrometryMolecular ion confirmationPurity and identity verification
Photoactivation Wavelength350-365 nm (optimal ~355 nm)Cross-linking activation

Solubility Profile in Biological Systems

The solubility characteristics of DiAzKs in biological systems reflect the amphiphilic nature of the molecule, combining the hydrophilic properties of the lysine amino acid with the more lipophilic diazirine functionality [22] [40]. In pure water at physiological pH, DiAzKs exhibits moderate solubility estimated in the range of 1-5 milligrams per milliliter, sufficient for most experimental applications while avoiding precipitation issues commonly encountered with highly hydrophobic compounds [24].

Phosphate buffered saline represents the most commonly used biological buffer system for DiAzKs applications, providing enhanced solubility compared to pure water due to the ionic strength effects of the salt components [25] [27]. The buffering capacity maintains pH stability around 7.4, corresponding to physiological conditions where DiAzKs exists as a zwitterionic species with balanced positive and negative charges [19] [25]. This ionic form promotes favorable interactions with the aqueous environment while maintaining structural integrity [24].

Alternative biological buffer systems demonstrate varying degrees of compatibility with DiAzKs solubility requirements [25]. Tris-hydrochloride buffers, commonly employed in protein biochemistry applications, provide good solubility characteristics while maintaining the desired pH range for biological experiments [25]. HEPES buffer systems offer similar solubility enhancement with the additional advantage of reduced metal ion interactions that might interfere with photocrosslinking experiments [25].

Organic solvent systems play crucial roles in DiAzKs handling and storage protocols [22] [40]. Dimethyl sulfoxide serves as an excellent solvent for preparing concentrated stock solutions, typically achieving concentrations exceeding 10 milligrams per milliliter [40] [42]. However, careful consideration must be given to the final concentration of dimethyl sulfoxide in biological systems, as high concentrations may interfere with protein function or cellular processes [42]. Acetonitrile provides an alternative organic solvent compatible with high-performance liquid chromatography analysis while maintaining good DiAzKs solubility [22].

Cell culture medium compatibility represents a critical consideration for biological applications of DiAzKs [42]. The complex composition of cell culture media, including serum proteins, amino acids, and various supplements, can influence DiAzKs solubility through protein binding interactions and competitive effects [43]. Serum proteins may sequester DiAzKs through non-specific binding, potentially reducing the effective concentration available for photocrosslinking reactions [42].

Solvent SystemSolubilityNotes
Water (pH 7.0)Moderate (estimated 1-5 mg/mL)Zwitterionic at physiological pH
Phosphate Buffered SalineGood (enhanced by salt content)Standard biological buffer
Tris-HCl Buffer (pH 7.4)Good (buffered conditions)Commonly used in protein studies
HEPES Buffer (pH 7.4)Good (biological compatibility)Alternative biological buffer
Dimethyl SulfoxideExcellent (>10 mg/mL)Universal solvent for stock solutions
AcetonitrileGood (polar aprotic solvent)Compatible with HPLC analysis
Cell Culture MediumVariable (depends on composition)Serum proteins may affect solubility

Synthetic Pathways and Production Methods

The synthesis of DiAzKs requires a multi-step approach that integrates diazirine formation chemistry with amino acid modification techniques [28] [29]. The synthetic route typically begins with the preparation of the diazirine-containing building block, followed by its attachment to the lysine amino acid framework through carbamate bond formation [26] [31].

Diazirine synthesis represents the most challenging aspect of DiAzKs production due to the inherent instability and specialized reaction conditions required for three-membered nitrogen-containing ring formation [28] [29]. The conventional approach involves ketone precursors that undergo conversion to diaziridine intermediates through treatment with liquid ammonia and hydroxylamine-O-sulfonic acid [28] [29]. These diaziridine intermediates subsequently undergo oxidative dehydrogenation using reagents such as iodine or silver oxide to generate the desired diazirine functionality [28] [29].

The preparation of the ethoxy linker component requires careful control of reaction conditions to ensure selective formation of the desired regioisomer [28]. Propargyl bromide or ethyl chloroformate serve as common electrophilic reagents for introducing the ethoxy-carbonyl functionality that will ultimately connect to the lysine amino group [28]. The reaction typically proceeds with yields ranging from 70-90% under optimized conditions [28].

Lysine coupling represents the final major synthetic transformation, involving carbamate bond formation between the prepared diazirine-ethoxy building block and the epsilon-amino group of lysine [26] [31]. This reaction requires careful pH control to maintain amino acid stereochemistry while promoting efficient coupling [31]. Typical yields for this transformation range from 60-85%, depending on the specific reaction conditions and purification methods employed [28].

Purification of DiAzKs presents unique challenges due to the light sensitivity of the diazirine functionality [4] [30]. Column chromatography must be conducted under light-protected conditions to prevent photolysis of the desired product [30]. Crystallization techniques offer an alternative purification approach that can achieve high purity levels while minimizing exposure to potentially damaging light sources [4]. The final product typically exhibits purity levels exceeding 98% as determined by nuclear magnetic resonance analysis [4].

Quality control procedures for DiAzKs production involve multiple analytical techniques to confirm both chemical identity and photoreactive functionality [4] [30]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while mass spectrometry validates molecular weight and purity [4]. Ultraviolet absorption spectroscopy confirms the presence of the photoreactive diazirine chromophore [20]. Functional testing through controlled photolysis experiments demonstrates the photoactivation capability essential for crosslinking applications [18] [30].

Synthetic StepMethod/ReagentsTypical YieldKey Considerations
Starting Material PreparationCommercial dihydroxyacetoneStarting materialPurity and availability
Ketone FormationOxidation/reduction chemistry60-80%Avoid overoxidation
Diaziridine IntermediateLiquid NH₃, hydroxylamine-O-sulfonic acid40-70%Moisture sensitive conditions
Diazirine FormationOxidative dehydrogenation (I₂, Ag₂O)50-80%Light-sensitive product
Ethoxy Linker AttachmentPropargyl bromide or ethyl chloroformate70-90%Regioselectivity important
Lysine CouplingCarbamate formation with lysine60-85%Amino acid stereochemistry
PurificationColumn chromatography, crystallizationRecovery 70-90%Light protection essential
Quality ControlNMR, MS, HPLC analysisPurity >98%Identity confirmation critical

The photochemical behavior of DiAzKs (diazirine-containing lysine) is governed by the fundamental properties of the diazirine functional group, which consists of a three-membered ring structure containing two nitrogen atoms and one carbon atom [1] [2]. The diazirine group exhibits remarkable photochemical reactivity upon exposure to ultraviolet light, making it an invaluable tool for photoaffinity labeling and protein cross-linking applications [3].

The basic photochemical mechanism involves the absorption of photons by the diazirine group, leading to electronic excitation and subsequent bond rearrangement processes [4]. Upon photoactivation, the diazirine undergoes ring opening with the loss of nitrogen gas, generating highly reactive carbene intermediates that can insert into various chemical bonds, including carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen bonds [5] [6]. This fundamental reactivity forms the basis for all subsequent photochemical transformations and cross-linking reactions.

Recent mechanistic studies have revealed that the photochemical behavior of diazirines is more complex than previously understood, involving multiple competing pathways and intermediate formation [1] [7]. The photolysis process can proceed through different routes depending on the wavelength of irradiation, the chemical environment, and the specific substituents present on the diazirine ring [8] [9].

Activation Wavelengths and Energy Requirements

The photoactivation of DiAzKs exhibits strong wavelength dependence, with optimal activation occurring in the ultraviolet-A region of the electromagnetic spectrum [3] [10]. The most effective wavelength for diazirine photoactivation is 345 nanometers, which corresponds to the maximum absorption coefficient of the diazirine chromophore [3] [10]. However, practical applications commonly employ wavelengths between 350 and 365 nanometers due to the availability of suitable light sources and reduced potential for biological damage [1] [11].

The energy requirements for diazirine photoactivation follow an inverse relationship with wavelength, as described by the fundamental photochemical equation E = hν, where h is Planck's constant and ν is the frequency of light [12]. At the optimal wavelength of 345 nanometers, the photon energy is approximately 82.3 kilocalories per mole, which is sufficient to overcome the activation barrier for ring opening and nitrogen elimination [12] [9].

Wavelength-dependent studies have demonstrated that shorter wavelengths (254 nanometers) can lead to different photochemical outcomes, including direct carbene formation and alternative rearrangement pathways [8] [9]. At 254 nanometers, the photon energy increases to 112.5 kilocalories per mole, providing sufficient energy to access higher-energy excited states and alternative reaction channels [8]. Conversely, longer wavelengths (385-405 nanometers) require higher light doses to achieve comparable conversion rates, but may offer advantages in terms of reduced photodamage to biological systems [12].

Carbene and Diazo Intermediate Formation

The formation of reactive intermediates during DiAzKs photolysis follows a complex mechanism that has been elucidated through recent kinetic and mechanistic studies [1] [7]. Contrary to earlier assumptions that carbene formation was the primary pathway, comprehensive investigations have revealed that diazo intermediate formation is the dominant process during alkyl diazirine photolysis [7] [13].

The mechanistic pathway proceeds through a two-step process: first, the photoexcited diazirine undergoes ring opening to form a linear diazo intermediate, followed by secondary photolysis or thermal decomposition of the diazo compound to generate the carbene species [1] [7]. The relative contribution of these pathways depends on the irradiation conditions, with the ratio of diazirine-to-diazo conversion (k₁) versus direct diazirine-to-carbene conversion (k₃) being approximately 0.92 to 0.08 under standard conditions [7].

The diazo intermediate exhibits distinct chemical properties and reactivity patterns compared to the carbene species [7]. Diazo compounds preferentially target polar amino acid residues, including histidine, tyrosine, and serine, while carbene intermediates react more indiscriminately with both polar and non-polar residues [7] [13]. This selectivity difference has important implications for the design of photoaffinity labeling experiments and the interpretation of cross-linking results.

The lifetime of carbene intermediates generated from diazirine photolysis is extremely short, typically in the nanosecond to microsecond range in non-polar solvents [14]. However, in aqueous environments, the lifetime is significantly reduced to less than one nanosecond due to rapid quenching by water molecules [14]. This short lifetime ensures that cross-linking occurs only with molecules in close proximity to the photoactivated diazirine, providing excellent spatial resolution for structural studies.

Reaction Pathways and Mechanistic Studies

Detailed mechanistic studies of DiAzKs photolysis have identified four distinct reaction models that describe the transformation pathways from diazirine to final products [7]. These models differ in their treatment of intermediate formation and the relative importance of different reaction channels. The most accurate description involves a two-step mechanism where diazirine first converts to a diazo intermediate, which subsequently transforms to carbene with secondary photolysis [7].

The kinetic parameters for these transformations have been quantified through systematic variation of light intensity and irradiation time [7]. The rate constant for diazirine-to-diazo conversion (k₁) is approximately 0.92 relative to the total consumption rate, while the direct diazirine-to-carbene pathway (k₃) accounts for only 0.08 of the total reaction flux [7]. The secondary photolysis of diazo intermediate to carbene (k₂) occurs with a rate constant that is smaller than the primary photolysis rate [7].

Temperature effects on the reaction pathways have been investigated, revealing that thermal activation can compete with photochemical processes at elevated temperatures [12]. The activation energy for thermal diazirine decomposition is approximately 15.4 kilocalories per mole at 365 nanometers, decreasing to 11.1 kilocalories per mole at 385 nanometers [12]. This temperature dependence becomes significant above 70 degrees Celsius, where thermal processes can predominate over photochemical pathways [12].

Solvent effects play a crucial role in determining the efficiency and selectivity of diazirine photolysis [12]. Ester-containing solvents and polar environments enhance the rate of diazirine depletion, while non-polar solvents may favor different reaction channels [12]. The choice of solvent can therefore be used to modulate the product distribution and optimize the efficiency of cross-linking reactions.

Quantum Yield and Photochemical Efficiency

The quantum yield of DiAzKs photolysis, defined as the number of molecules transformed per photon absorbed, varies significantly depending on the specific reaction pathway and experimental conditions [15] [8] [9]. For the formation of carbene intermediates, quantum yields typically range from 0.024 to 0.88, with the highest values observed for gas-phase reactions and the lowest for aqueous solutions [15] [8] [9].

The wavelength dependence of quantum yield is particularly pronounced for diazirine compounds [8] [9]. At 254 nanometers, the quantum yield for certain transformations can reach 0.34, while at 350 nanometers, the quantum yield for diazirine-to-diazo isomerization is approximately 0.024 [8] [9]. These values reflect the different excited states accessed at different wavelengths and the competing reaction pathways available to the photoexcited molecule.

Photochemical efficiency is also influenced by the chemical structure of the diazirine substituents [16]. Electron-rich diazirines demonstrate greatly enhanced efficiency toward carbon-hydrogen insertion reactions under both thermal and photochemical activation conditions [16]. The presence of electron-withdrawing groups, such as trifluoromethyl substituents, can alter the photochemical behavior and improve the stability of the diazirine precursor [17].

Recent investigations have revealed that dual-wavelength irradiation can improve the overall efficiency of carbene formation by reducing the accumulation of diazo intermediates [12]. The combination of 365 nanometer and 385 nanometer light sources provides synergistic effects that enhance the conversion of diazirine to carbene while minimizing side reactions [12].

Comparative Analysis with Other Photoreactive Groups

DiAzKs and other diazirine-based photoreactive groups offer several advantages compared to alternative photoaffinity labeling reagents, including aryl azides, benzophenones, and other diazo compounds [18] [19]. The primary advantages of diazirines include their compact size, excellent chemical stability, and activation at biologically compatible wavelengths [18] [14].

Aryl azides, which generate nitrene intermediates upon photolysis, require shorter wavelengths (254-350 nanometers) for activation and exhibit lower crosslinking efficiency compared to diazirines [18] [19]. The nitrene intermediates are also less selective in their reactivity, leading to higher levels of non-specific binding [18]. Benzophenones generate diradical intermediates that have longer lifetimes than carbenes but lower overall reactivity, resulting in reduced crosslinking efficiency [18].

The crosslinking radius for diazirine-based probes is approximately 9 angstroms, which is smaller than that of benzophenone-based reagents but larger than some other photoreactive groups [14]. This intermediate crosslinking radius provides an optimal balance between spatial resolution and crosslinking efficiency for most applications [14].

In terms of selectivity, diazirines exhibit moderate selectivity compared to other photoreactive groups [19]. While they are less selective than benzophenones, they are significantly more selective than aryl azides, particularly when the diazo intermediate pathway is favored [19] [7]. This selectivity can be modulated by adjusting the irradiation conditions to favor either diazo-mediated or carbene-mediated crosslinking [7].

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Dates

Last modified: 08-15-2023

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